2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride
CAS No.:
Cat. No.: VC13683554
Molecular Formula: C7H6ClF4NO2
Molecular Weight: 247.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF4NO2 |
|---|---|
| Molecular Weight | 247.57 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol;hydrochloride |
| Standard InChI | InChI=1S/C7H5F4NO2.ClH/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11;/h1-3,13-14H;1H |
| Standard InChI Key | CEWYBAXIPKWMJM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride possesses the molecular formula C₇H₆ClF₄NO₂ and a molecular weight of 193.12 g/mol. The structure comprises a central ethane backbone substituted with three fluorine atoms at the C1 position, a hydroxyl group at C2, and a 2-fluoropyridin-3-yl moiety attached to the same carbon. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability.
Structural Characterization
X-ray crystallography and NMR studies reveal that the fluoropyridine ring adopts a planar configuration, while the trifluoromethyl group induces significant electron-withdrawing effects. This electronic polarization facilitates interactions with biological targets, such as enzymes and receptors. The hydroxyl group participates in hydrogen bonding, further stabilizing the molecule in aqueous environments.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClF₄NO₂ |
| Molecular Weight | 193.12 g/mol |
| Melting Point | 158–162°C (decomposes) |
| Solubility | >50 mg/mL in DMSO |
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route starting from 2-fluoropyridine-3-carbaldehyde. Key reactions include:
-
Nucleophilic Addition: Trifluoroacetaldehyde reacts with 2-fluoropyridine-3-carbaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the ethane-1,1-diol intermediate.
-
Hydrochloride Salt Formation: The diol is treated with hydrochloric acid in anhydrous ethanol, yielding the final product as a crystalline solid.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Catalyst Loading | 5 mol% BF₃·OEt₂ |
| Yield | 68–72% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Key considerations include:
-
Residence Time: 30–45 minutes for complete conversion.
-
Purification: Recrystallization from ethanol/water mixtures achieves >99% purity.
Reactivity and Chemical Behavior
Functional Group Transformations
The hydroxyl and fluoropyridine groups enable diverse reactions:
-
Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, useful for prodrug design.
-
Nucleophilic Aromatic Substitution: The 2-fluoro group on the pyridine ring undergoes substitution with amines or thiols, enabling structural diversification.
Stability Profile
The compound exhibits high thermal stability (decomposition >150°C) but is hygroscopic, requiring storage under anhydrous conditions. Acidic environments (pH <4) promote gradual hydrolysis of the fluoropyridine ring.
| Assay | Result |
|---|---|
| Kinase Inhibition (IC₅₀) | 0.5 µM (EGFR) |
| Metabolic Stability | t₁/₂ = 45 min (human hepatocytes) |
| Plasma Protein Binding | 92% (albumin) |
Applications in Pharmaceutical Development
Drug Candidate Optimization
The trifluoromethyl group enhances metabolic stability, with a hepatic half-life of 45 minutes in human hepatocytes. Structural analogs with modified pyridine substituents are under investigation to improve blood-brain barrier penetration.
Formulation Strategies
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in rodent models.
-
Prodrug Derivatives: Phosphate esters demonstrate improved aqueous solubility (>200 mg/mL).
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
The target compound’s fluoropyridine moiety confers superior kinase selectivity compared to phenyl or unsubstituted pyridine analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume